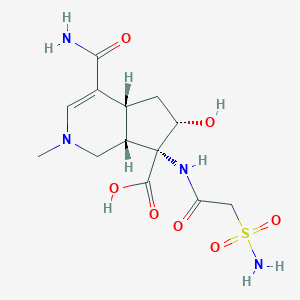
Altemicidin
Overview
Description
Altemicidin is a monoterpene alkaloid first identified in isolates from marine actinomycetes, specifically Streptomyces sioyaensis, in 1989 . This compound displays both acaricidal and antitumor activity . This compound is notable for its unique sulfonamide side chain and its complex bicyclic structure, which includes a 5,6-fused azaindane core .
Scientific Research Applications
Altemicidin has several scientific research applications:
Mechanism of Action
Target of Action
Altemicidin is a monoterpene alkaloid that primarily targets tRNA synthetases . These enzymes play a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. This compound and its related family members, (+)-SB-203207 and (+)-SB-203208, have been characterized as potent tRNA synthetase inhibitors .
Mode of Action
This compound interacts with its targets, the tRNA synthetases, by mimicking naturally occurring substrates processed by these enzymes . For example, in the case of isoleucine tRNA synthetase, it is believed to mimic isoleucyl adenosine monophosphate (Ile-AMP) . This interaction results in the inhibition of the tRNA synthetases, thereby disrupting protein synthesis.
Biochemical Pathways
The biochemical pathway affected by this compound is the protein synthesis pathway. By inhibiting tRNA synthetases, this compound disrupts the attachment of amino acids to their corresponding tRNA molecules, which is a critical step in protein synthesis . The downstream effects of this disruption can lead to the inhibition of cell growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein synthesis, which can lead to the inhibition of cell growth and proliferation . This compound has shown promising antitumor activity against L1210 lymphocytic leukemia and IMC carcinoma cell lines .
Biochemical Analysis
Biochemical Properties
Altemicidin plays a significant role in biochemical reactions. It is involved in unique aminoacyl transfer reactions, including the tRNA synthetase-like enzyme SbzA-catalyzed L-isoleucine transfer . This interaction with enzymes and proteins underscores the biochemical significance of this compound.
Cellular Effects
The effects of this compound on cells are largely tied to its interactions with tRNA synthetases. It is believed that this compound mimics naturally occurring substrates processed by tRNA synthetases . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it is involved in the inhibition of tRNA synthetases isolated from various organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of altemicidin involves several key steps, including pyridine dearomatization and cycloaddition strategies . The synthetic pathway to the 5,6-fused bicyclic azaindane core is concise but requires careful manipulation of multiple functional groups. Key steps include:
Ozonolytic Cleavage: The cyclopentene ring is cleaved using ozone, followed by reduction with sodium cyanoborohydride.
Nosylation and Desilylation: The lactam N-H is nosylated, followed by fluoride-induced desilylation and lactam hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis
Chemical Reactions Analysis
Types of Reactions
Altemicidin undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Utilizes reducing agents like sodium cyanoborohydride to reduce specific functional groups.
Substitution: Involves the replacement of functional groups, such as the nosylation of lactam N-H.
Common Reagents and Conditions
Ozone (O3): Used for ozonolytic cleavage.
Sodium Cyanoborohydride (NaBH3CN): Employed for reduction reactions.
Nosyl Chloride (NsCl): Used for nosylation of lactam N-H.
Major Products
The major products formed from these reactions include intermediates like lactams and the final this compound compound with its characteristic sulfonamide side chain .
Comparison with Similar Compounds
Similar Compounds
SB-203207: Another alkaloid with a similar structure and sulfonamide side chain.
SB-203208: Shares the 5,6-fused azaindane core and exhibits similar biological activities.
Uniqueness
Altemicidin is unique due to its specific sulfonamide side chain and its potent antitumor and acaricidal activities . Its complex structure and the challenges associated with its synthesis further distinguish it from other similar compounds.
Properties
IUPAC Name |
(4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6-,8+,9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRFZUPFQKSXPV-VPFIQFBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C[C@@H]([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925120 | |
| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125399-82-8 | |
| Record name | (4aR,6S,7R,7aS)-4-(Aminocarbonyl)-7-[[2-(aminosulfonyl)acetyl]amino]-2,4a,5,6,7,7a-hexahydro-6-hydroxy-2-methyl-1H-cyclopenta[c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125399-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altemicidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125399828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTEMICIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E2X82JVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















